NT219

IRS1/2 Degradation STAT3 Inhibition Dual Targeting

NT219 (CAS 1198078-60-2) is a first-in-class dual inhibitor of IRS1/2 and STAT3 with a unique, covalent three-step mechanism that simultaneously degrades IRS1/2 and blocks STAT3 phosphorylation. This concerted, irreversible action provides a prolonged pharmacodynamic effect not achievable with standard single-target inhibitors, making it an essential tool for overcoming resistance to targeted therapies and converting immunotherapy-resistant tumors. Its high DMSO solubility (≥100 mg/mL) ensures reliable and reproducible results in high-throughput screening.

Molecular Formula C16H14BrNO5S
Molecular Weight 412.3 g/mol
CAS No. 1198078-60-2
Cat. No. B609669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNT219
CAS1198078-60-2
SynonymsNT219;  NT 219;  NT-219
Molecular FormulaC16H14BrNO5S
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O
InChIInChI=1S/C16H14BrNO5S/c17-14-9(1-3-10(19)16(14)23)2-4-13(24)18-7-8-5-11(20)15(22)12(21)6-8/h1-6,19-23H,7H2,(H,18,24)/b4-2+
InChIKeyXDDQKKXXQHUUHJ-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NT-219 (CAS 1198078-60-2): A First-in-Class Dual Inhibitor of IRS1/2 and STAT3 for Overcoming Cancer Drug Resistance


NT-219 (CAS 1198078-60-2) is a first-in-class small molecule that functions as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3) [1]. It exerts its effects through a unique three-step mechanism: inducing dissociation of IRS1/2 from the IGF1 receptor, promoting serine phosphorylation of IRS1/2, and triggering proteasomal degradation of IRS1/2, while simultaneously inhibiting STAT3 phosphorylation [2]. This dual mechanism is designed to address drug resistance across a broad spectrum of cancers.

Why NT-219 Cannot Be Replaced by Single-Pathway Inhibitors or In-Class Analogs


Standard IRS1/2 inhibitors (e.g., NT157) or STAT3 inhibitors (e.g., Stattic, Napabucasin) cannot replicate the therapeutic profile of NT-219 due to its unique, covalently-driven dual mechanism that simultaneously degrades IRS1/2 and blocks STAT3 signaling [1]. This concerted action is essential for overcoming the feedback activation loops and compensatory signaling that lead to acquired drug resistance [2]. Furthermore, NT-219's prolonged pharmacodynamic effect, which persists for days after compound removal, is a critical differentiating feature not observed with many competitive, reversible single-target inhibitors [3].

NT-219 Differentiated Efficacy: A Quantitative Comparison Against Key Research Compounds


NT-219 Dual-Target Inhibition vs. Single-Pathway IRS1/2 Inhibitor NT157

NT-219 uniquely combines potent degradation of IRS1/2 with direct inhibition of STAT3 phosphorylation [1]. In contrast, the in-class analog NT157 is a selective IRS1/2 inhibitor that does not directly target STAT3 [2]. This dual action prevents compensatory pathway activation, a key mechanism of drug resistance that limits the utility of single-pathway inhibitors [1].

IRS1/2 Degradation STAT3 Inhibition Dual Targeting

NT-219 Irreversible Pathway Shutdown vs. Reversible STAT3 Inhibition by Stattic

NT-219 triggers an irreversible shutdown of IRS1/2 and STAT3 signaling, with effects persisting for days after compound washout [1]. In contrast, the STAT3 inhibitor Stattic is a reversible, non-peptidic small molecule that inhibits STAT3 activation and nuclear translocation with an IC50 of 5.1 μM . The irreversible nature of NT-219's action is a key differentiator for durable target suppression.

Target Engagement STAT3 Inhibition Drug Persistence

NT-219 High Solubility in DMSO Enables Reliable In Vitro and In Vivo Dosing

NT-219 exhibits high solubility in DMSO (≥100 mg/mL), which is a critical parameter for reliable preparation of stock solutions and consistent in vitro and in vivo dosing [1]. This solubility profile is superior to many research-grade STAT3 or IRS1/2 inhibitors, which often require sonication or heating and may precipitate during assays.

Solubility Formulation In Vitro Assays

NT-219 Efficacy in PDX Models of Acquired Resistance Across Multiple Drug Classes

NT-219 has demonstrated the ability to overcome acquired resistance to a broad range of approved oncology agents in Patient-Derived Xenograft (PDX) models [1]. Specifically, it restored sensitivity to EGFR inhibitors (e.g., Tarceva, Erbitux, Tagrisso), MEK inhibitors (Mekinist), mutant-BRAF inhibitors (Zelboraf), mTOR inhibitors (Afinitor), and chemotherapies (Gemzar, 5FU, Oxaliplatin) [1]. This broad resensitization capability is a distinct advantage over single-pathway inhibitors that may only address resistance to a specific drug class.

PDX Models Drug Resistance Combination Therapy

NT-219 Converts Immunotherapy-Resistant Tumors to Responders in PDX Models

In a double autologous PDX model of esophageal cancer, the combination of NT-219 with pembrolizumab (Keytruda) completely blocked tumor progression, whereas neither pembrolizumab alone nor NT-219 alone had any effect [1]. This demonstrates NT-219's unique ability to convert an immunotherapy-resistant tumor into a responder, a critical finding for combination therapy strategies.

Immuno-oncology PD-1 Resistance Combination Therapy

Optimal Research and Preclinical Application Scenarios for NT-219


Investigating Mechanisms of Acquired Drug Resistance in Cancer

NT-219 is ideally suited for in vitro and in vivo studies designed to understand and overcome acquired resistance to targeted therapies (EGFR, MEK, BRAF, mTOR inhibitors) and chemotherapies. Its dual mechanism targeting IRS1/2 and STAT3 allows researchers to probe the role of feedback activation loops in resistance development, as demonstrated in multiple PDX models [1].

Developing Combination Strategies to Overcome Immunotherapy Resistance

For researchers exploring ways to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), NT-219 serves as a key component. Preclinical data show that NT-219 can convert immunotherapy-resistant tumors into responders, making it a valuable tool for identifying and validating novel combination regimens [2].

High-Throughput Screening and Reliable In Vitro Assays

Due to its high solubility in DMSO (≥100 mg/mL), NT-219 minimizes precipitation issues in cell culture media, ensuring accurate and reproducible dose-response curves in 96- and 384-well plate formats [3]. This reliability is critical for high-throughput screening campaigns and detailed mechanistic studies.

Studying IRS1/2 and STAT3 Signaling in Cancer Stem Cells and Persister Populations

NT-219's prolonged, irreversible effect on its targets makes it a powerful tool for studying drug-tolerant persister cells and cancer stem cell biology. Its ability to durably suppress survival pathways allows researchers to investigate long-term adaptive responses and the emergence of resistance at the single-cell level [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NT219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.